molecular formula C60H48ClN7O B135831 5-Tppq CAS No. 130170-25-1

5-Tppq

Cat. No.: B135831
CAS No.: 130170-25-1
M. Wt: 918.5 g/mol
InChI Key: HVKNBFFFOAWHFP-UHFFFAOYSA-N
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Description

5-Tppq is a complex organic compound that combines the structural features of quinoline and porphyrin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tppq typically involves a multi-step process. One common approach is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by the treatment of intermediates with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Tppq can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, chloroform, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tppq is unique due to its dual functionality, combining the properties of both quinoline and porphyrin derivatives

Properties

CAS No.

130170-25-1

Molecular Formula

C60H48ClN7O

Molecular Weight

918.5 g/mol

IUPAC Name

N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide

InChI

InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69)

InChI Key

HVKNBFFFOAWHFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3

Synonyms

5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine
5-TPPQ

Origin of Product

United States

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